Butanal, 4-[(2-oxopropyl)amino]- (9CI)
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the primary designation being Butanal, 4-[(2-oxopropyl)amino]- (9CI). This naming convention reflects the structural foundation of a four-carbon butanal backbone with an amino substituent bearing a 2-oxopropyl group. The compound possesses the molecular formula C7H13NO2 and exhibits a molecular weight of 143.18 grams per mole.
Chemical Abstracts Service registry analysis reveals multiple identification numbers associated with this compound, indicating potential structural variations or different registration approaches. The primary Chemical Abstracts Service number identified is 158629-49-3, while alternative registrations include 1284942-95-5. This multiplicity in Chemical Abstracts Service numbers suggests the compound may exist in different forms or may have been registered under varying nomenclature systems across different databases.
The compound classification falls under the category of aminoaldehydes, specifically characterized by the simultaneous presence of both amino and aldehyde functional groups within the molecular structure. Alternative nomenclature systems may refer to this compound as 4-(2-oxopropyl)aminobutanal, emphasizing the oxopropyl substituent attached to the amino group.
Molecular Architecture: Functional Group Topology and Stereochemical Considerations
The molecular architecture of Butanal, 4-[(2-oxopropyl)amino]- (9CI) demonstrates a complex arrangement of functional groups that contribute to its distinctive chemical properties. The backbone structure consists of a four-carbon linear chain terminating in an aldehyde group, with the amino substitution occurring at the fourth carbon position from the aldehyde terminus. This positioning creates significant spatial separation between the aldehyde and amino functionalities, influencing the compound's reactivity patterns and intermolecular interactions.
The amino group itself bears a 2-oxopropyl substituent, introducing an additional ketone functionality into the molecular framework. This ketone group is positioned two carbons away from the amino nitrogen, creating a beta-amino ketone arrangement within the substituent chain. The presence of three distinct functional groups - aldehyde, amino, and ketone - provides multiple sites for chemical reactivity and hydrogen bonding interactions.
Stereochemical considerations for this compound involve potential conformational flexibility around the carbon-nitrogen bond connecting the main chain to the oxopropyl substituent. The rotational freedom around this bond allows for multiple conformational states, which may influence the compound's physical properties and biological activity patterns. The molecular geometry around the amino nitrogen typically adopts a pyramidal configuration, consistent with standard tertiary amine arrangements.
Crystallographic and Conformational Analysis
Limited crystallographic data exists in the available literature for Butanal, 4-[(2-oxopropyl)amino]- (9CI), reflecting the specialized nature of this compound and potential challenges in obtaining suitable crystals for structural determination. The conformational analysis of this molecule reveals multiple energy minima corresponding to different rotational states around the carbon-nitrogen bonds within the structure.
The primary conformational flexibility occurs around the bond connecting the amino nitrogen to the oxopropyl substituent, allowing for various spatial orientations of the ketone group relative to the main butanal chain. These conformational variations can significantly impact the compound's physical properties, including its ability to form intermolecular hydrogen bonds and its overall molecular volume.
Computational modeling approaches can provide insights into the preferred conformational states of this compound in different environments. The presence of multiple heteroatoms and polar functional groups suggests that intramolecular hydrogen bonding may stabilize certain conformational arrangements, particularly those that allow for optimal spatial positioning of the amino hydrogen and the ketone oxygen.
Thermochemical Profile: Boiling Point, Density, and Phase Behavior
The thermochemical profile of Butanal, 4-[(2-oxopropyl)amino]- (9CI) reveals distinctive physical properties that reflect its complex molecular structure and functional group arrangement. Predictive modeling indicates a boiling point of 239.4 ± 25.0 degrees Celsius, suggesting relatively strong intermolecular forces consistent with the presence of multiple polar functional groups capable of hydrogen bonding.
The predicted density of this compound is 0.971 ± 0.06 grams per cubic centimeter, indicating a liquid phase behavior under standard conditions. This density value falls within the typical range for organic compounds containing multiple heteroatoms and polar functionalities. The moderate density suggests efficient molecular packing despite the presence of bulky substituent groups.
| Property | Value | Method |
|---|---|---|
| Boiling Point | 239.4 ± 25.0 °C | Predicted |
| Density | 0.971 ± 0.06 g/cm³ | Predicted |
| Molecular Weight | 143.18 g/mol | Calculated |
| pKa | 7.62 ± 0.19 | Predicted |
The phase behavior of this compound under varying temperature and pressure conditions would be expected to follow patterns typical of aminoaldehydes with multiple functional groups. The relatively high predicted boiling point suggests significant intermolecular hydrogen bonding, which would also influence the compound's vapor pressure characteristics and volatility profile.
Solubility Parameters and Partition Coefficients
The solubility characteristics of Butanal, 4-[(2-oxopropyl)amino]- (9CI) are influenced by the diverse functional groups present within its molecular structure. The presence of both hydrophilic components, including the amino group and carbonyl functionalities, alongside hydrophobic alkyl chains, creates an amphiphilic character that affects solubility behavior across different solvent systems.
The predicted pKa value of 7.62 ± 0.19 indicates that the compound exhibits weakly basic properties, primarily attributable to the amino group functionality. This pKa value suggests that under physiological conditions, the compound would exist in equilibrium between protonated and non-protonated forms, with the neutral form predominating at slightly alkaline conditions.
Water solubility is expected to be moderate due to the hydrogen bonding capacity of the amino and carbonyl groups, while the organic portions of the molecule would contribute to solubility in less polar solvents. The partition coefficients between aqueous and organic phases would reflect this balanced hydrophilic-lipophilic character, though specific experimental data for octanol-water partition coefficients are not available in the current literature.
Properties
CAS No. |
158629-49-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.186 |
IUPAC Name |
4-(2-oxopropylamino)butanal |
InChI |
InChI=1S/C7H13NO2/c1-7(10)6-8-4-2-3-5-9/h5,8H,2-4,6H2,1H3 |
InChI Key |
QKHGJSYYKNVKSI-UHFFFAOYSA-N |
SMILES |
CC(=O)CNCCCC=O |
Synonyms |
Butanal, 4-[(2-oxopropyl)amino]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Butanone, 4-(2-propenylthio)- (9CI)
- CAS : 61224-82-6
- Formula : C₇H₁₂OS
- Key Differences: Replaces the aldehyde and amino groups with a ketone and thioether (2-propenylthio) group.
- Implications : The thioether group enhances sulfur-based reactivity (e.g., nucleophilic substitution), while the ketone reduces aldehyde-related oxidation sensitivity. Applications may include polymer or pesticide intermediates .
2-Butanone, 4-cyclopropylidene- (9CI)
- CAS : 79012-52-5
- Formula : C₇H₁₀O
- Key Differences : Features a cyclopropane ring fused to the ketone, lacking nitrogen.
- Implications: The strained cyclopropane ring increases reactivity in cycloaddition reactions. Absence of amino groups limits hydrogen bonding, reducing solubility in polar solvents .
3-Formylpropionamide
- CAS : 27719-81-9
- Formula: C₄H₇NO₂
- Key Differences: Replaces the amino group with an amide and shortens the carbon chain.
- Implications: The amide group enhances hydrogen bonding, increasing solubility in water. Potential use in peptide synthesis or pharmaceuticals .
Structural Analogues with Agrochemical Relevance
Flucycloxuron
- CAS: Not provided
- Formula : C₂₅H₂₀ClF₂N₃O₃
- Key Differences : A complex insecticide/acaricide with chlorophenyl, difluorobenzamide, and urea groups.
- Implications: The large aromatic structure and halogen substituents enhance stability and bioactivity, making it suitable for pest control. Contrasts with the simpler aldehyde structure of Butanal, 4-[(2-oxopropyl)amino]- .
Furyloxyfen
- CAS : 80020-41-3
- Formula: C₁₇H₁₃ClF₃NO₅
- Key Differences: Contains a nitro group, trifluoromethylphenoxy, and furan ring.
- Implications: Used as a herbicide due to its electron-withdrawing groups, which disrupt plant metabolic pathways. The absence of such groups in Butanal, 4-[(2-oxopropyl)amino]- limits herbicidal activity .
Physicochemical Property Comparison
*Estimated based on amide pKa trends.
Preparation Methods
Reductive Amination of 4-Oxo-butanal with 2-Oxopropylamine
A reductive amination approach could couple 4-oxo-butanal with 2-oxopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method, widely used for synthesizing secondary amines, would require protecting the aldehyde group during the reaction to prevent self-condensation. For example, acetal protection (e.g., using ethylene glycol) could stabilize the aldehyde, followed by deprotection post-amination.
Reaction Conditions :
Nucleophilic Substitution of 4-Bromo-butanal
4-Bromo-butanal could react with 2-oxopropylamine in a nucleophilic substitution (SN2) mechanism. This route mirrors methodologies described for synthesizing 4-isopropylamino-1-butanol, where brominated intermediates undergo amination with primary amines.
Example Protocol :
-
Substrate : 4-Bromo-butanal (1.0 equiv)
-
Nucleophile : 2-Oxopropylamine (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Workup : Aqueous extraction, column chromatography (Heptane:EtOAc gradient)
Challenges :
-
Competing elimination reactions may form α,β-unsaturated aldehydes.
-
The basicity of 2-oxopropylamine necessitates careful pH control.
Multicomponent Reactions: Gewald Reaction Adaptations
The Gewald reaction—a three-component synthesis of 2-aminothiophenes—offers a template for constructing the target compound’s amino-ketone motif. By substituting sulfur with nitrogen donors, this method could generate 4-[(2-oxopropyl)amino]butanal through a modified pathway.
Proposed Modified Gewald Pathway
-
Components :
-
Mechanism :
-
Base-catalyzed Knoevenagel condensation between butanal and the nitrile.
-
Cyclization and tautomerization to form the amino-ketone structure.
-
-
Optimization :
Hydrolysis of Protected Intermediates
Hydrolysis of acylated or alkylated precursors provides a route to unveil the aldehyde and amine functionalities. For instance, 4-[(2-oxopropyl)amino]butyl acetate could undergo alkaline hydrolysis to yield the target compound.
Protocol from Patent Literature :
-
Intermediate : 4-[(2-Oxopropyl)amino]butyl acetate
-
Hydrolysis Agent : NaOH (1.5 equiv) in methanol/water (3:1)
-
Temperature : 0–30°C
-
Workup : Distillation or recrystallization
-
Purity : ≥99.5% by GC (analogous to 4-isopropylamino-1-butanol)
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
1H NMR : Key signals include:
-
IR Spectroscopy : Bands for C=O (1670–1710 cm⁻¹) and NH (3300–3400 cm⁻¹).
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 60–75% | Mild conditions, scalable | Requires aldehyde protection |
| Nucleophilic Substitution | 50–65% | Direct C-N bond formation | Competing elimination side reactions |
| Modified Gewald Reaction | 47–89% | One-pot synthesis | Requires nitrile customization |
| Hydrolysis of Acetates | 70–85% | High purity (≥99.5%) | Multi-step synthesis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Butanal, 4-[(2-oxopropyl)amino]- (9CI)?
- Answer: The synthesis of this compound likely involves reductive amination between 4-aminobutanal and 2-oxopropyl derivatives (e.g., methyl vinyl ketone analogs). Protecting groups, such as tert-butyl carbamates (as seen in tert-Butyl (2-oxopropyl)carbamate ), may stabilize reactive intermediates. Solvent selection (e.g., ethanol or THF) and catalysts (e.g., sodium cyanoborohydride for reductive amination) should be optimized to improve yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from side reactions involving aldehyde oxidation or imine formation.
Q. How can the structural integrity and purity of Butanal, 4-[(2-oxopropyl)amino]- (9CI) be validated?
- Answer: Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the aldehyde proton (δ 9-10 ppm) and the 2-oxopropyl moiety (carbonyl resonance at ~200-210 ppm in NMR).
- IR : Detect characteristic stretches for the aldehyde (C=O ~1720 cm) and secondary amine (N–H ~3300 cm).
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns aligned with the molecular formula .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Answer: The aldehyde group is prone to oxidation, forming carboxylic acid derivatives. Store under inert atmosphere (N or Ar) at 2–8°C in amber vials to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMSO) may enhance stability compared to aqueous solutions. Monitor decomposition via periodic TLC or NMR checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?
- Answer: Discrepancies may arise from differences in measurement conditions (pH, temperature) or impurities. Standardize protocols using:
- logP determination : Shake-flask method with octanol/water partitioning under controlled pH (e.g., 7.4).
- Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
Cross-validate with computational tools (e.g., XLogP3 ) and reference datasets from structurally related aldehydes, such as 4-(2-Oxopropyl)benzoic acid .
Q. What strategies are effective for probing the biological activity of Butanal, 4-[(2-oxopropyl)amino]- (9CI) in vitro?
- Answer: Prioritize assays targeting aldehyde-responsive pathways:
- Enzyme inhibition : Test interactions with aldehyde dehydrogenases (ALDH) or transaminases using fluorogenic substrates.
- Cytotoxicity : Screen against human cell lines (e.g., HEK293) with MTT assays, noting potential apoptosis induction via reactive aldehyde intermediates.
- Reactivity profiling : Use LC-MS to identify adducts formed with glutathione or serum proteins, which may indicate metabolic detoxification pathways .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?
- Answer:
- Docking studies : Model the compound’s interaction with ALDH2 or other target enzymes using AutoDock Vina. Focus on the 2-oxopropyl group’s role in binding pocket occupancy.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the aldehyde) with biological activity using topological polar surface area (TPSA) and logP as descriptors .
- DFT calculations : Predict redox potentials of the aldehyde group to assess oxidation susceptibility under physiological conditions .
Methodological Challenges & Solutions
Q. What analytical challenges arise in quantifying trace amounts of Butanal, 4-[(2-oxopropyl)amino]- (9CI) in complex matrices?
- Answer:
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples (e.g., plasma).
- Derivatization : Enhance GC-MS sensitivity by converting the aldehyde to a stable hydrazone derivative with 2,4-dinitrophenylhydrazine (DNPH).
- Calibration curves : Prepare in matched matrices to account for ion suppression/enhancement effects in LC-MS .
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Answer: Re-evaluate experimental parameters:
- Dose-response curves : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for aldehyde dehydrogenase activity, which varies across models.
- Metabolite profiling : Identify oxidative metabolites (e.g., carboxylic acid derivatives) that may contribute to toxicity.
- Cross-species comparisons : Test in zebrafish embryos or rodent models to clarify if toxicity is species-specific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
